molecular formula C10H8Br2N2O4S2 B039122 3-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid CAS No. 124802-92-2

3-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

Cat. No.: B039122
CAS No.: 124802-92-2
M. Wt: 444.1 g/mol
InChI Key: DLSBSQQFPWHZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound known for its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide with 3-mercaptopropionic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide include other benzothiadiazine derivatives, such as:

Uniqueness

The uniqueness of 3-[(2-Carboxyethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide lies in its specific substitution pattern and the presence of both carboxyethyl and dibromo groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

124802-92-2

Molecular Formula

C10H8Br2N2O4S2

Molecular Weight

444.1 g/mol

IUPAC Name

3-[(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C10H8Br2N2O4S2/c11-5-3-6(12)9-7(4-5)20(17,18)14-10(13-9)19-2-1-8(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

DLSBSQQFPWHZBC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCCC(=O)O)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.